5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid

Description

Properties

IUPAC Name |

5-acetamido-1,3,4-thiadiazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O4S2/c1-2(8)5-3-6-7-4(12-3)13(9,10)11/h1H3,(H,5,6,8)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYWNBBQDHCLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231975 | |

| Record name | 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827026-60-8 | |

| Record name | 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827026608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ACETAMIDO-1,3,4-THIADIAZOLE-2-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R108Y51SMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid

An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. This compound is a significant sulfonic acid derivative of Acetazolamide, a carbonic anhydrase inhibitor, and is primarily recognized as a key impurity in pharmaceutical manufacturing (Acetazolamide EP Impurity E).[1][2] This document details a robust two-step synthetic pathway, starting from the cyclization of an acetylated thiosemicarbazide to form a thiol intermediate, followed by its controlled oxidation. We provide field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and a full suite of characterization methodologies, including spectroscopic and chromatographic techniques. This guide is intended for researchers, chemists, and quality control professionals in the fields of medicinal chemistry and pharmaceutical development, offering a practical framework for the preparation and validation of this important reference standard.

Introduction

Chemical Identity and Properties

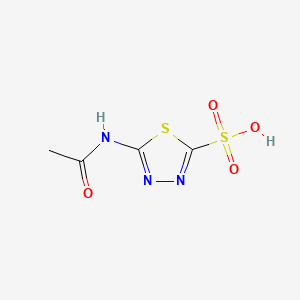

This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole core. This core is substituted at the 5-position with an acetamido group and at the 2-position with a sulfonic acid group.[1]

-

IUPAC Name: this compound[3]

-

CAS Number: 827026-60-8[3]

-

Molecular Weight: 223.2 g/mol [3]

-

Canonical SMILES: CC(=O)NC1=NN=C(S1)S(=O)(=O)O[1]

The presence of the sulfonic acid moiety distinguishes it from its parent drug, Acetazolamide, which possesses a sulfonamide group.[1][4] This structural difference significantly increases the polarity and aqueous solubility of the molecule compared to Acetazolamide.

Significance in Pharmaceutical Science

The primary relevance of this compound lies in its status as a process-related impurity and potential degradation product of Acetazolamide.[1] Acetazolamide is a widely used diuretic and carbonic anhydrase inhibitor for treating glaucoma, epilepsy, and altitude sickness.[1] Regulatory bodies mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) to ensure drug safety and efficacy. Therefore, the availability of a pure, well-characterized standard of this sulfonic acid impurity is critical for:

-

Analytical Method Development: Developing and validating HPLC and other chromatographic methods to detect and quantify this impurity in Acetazolamide drug substance and product.

-

Quality Control: Serving as a reference standard for routine quality control testing of Acetazolamide batches.[1]

-

Forced Degradation Studies: Understanding the degradation pathways of Acetazolamide under various stress conditions (e.g., oxidative, hydrolytic).

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 1,3,4-thiadiazole derivatives is a well-established area of heterocyclic chemistry.[5][6] A logical and efficient approach to this compound involves a two-stage process.

-

Formation of the Thiadiazole Ring: The core heterocyclic structure is most effectively constructed via the acid-catalyzed cyclization of a thiosemicarbazide precursor. For this target, 1-acetylthiosemicarbazide is reacted with carbon disulfide (CS₂), which serves as the source for the C2 carbon of the ring, to yield 5-Acetamido-1,3,4-thiadiazole-2-thiol. This is a common and robust method for creating 2-thiol substituted 1,3,4-thiadiazoles.[5]

-

Oxidation of the Thiol: The final step is the conversion of the thiol (-SH) group at the C2 position to a sulfonic acid (-SO₃H) group. This transformation requires a strong oxidizing agent capable of a six-electron oxidation. Common reagents for this purpose include hydrogen peroxide, potassium permanganate, or peroxy acids under controlled conditions.[1][7] Careful control of reaction parameters is essential to prevent unwanted side reactions or degradation of the thiadiazole ring.

The overall synthetic workflow is depicted below.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C4H5N3O4S2 | CID 56924023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid is a key heterocyclic compound with significant relevance in pharmaceutical sciences.[1] Primarily known as an impurity and degradation product of the carbonic anhydrase inhibitor Acetazolamide, its distinct physicochemical properties warrant a comprehensive investigation.[1] This guide provides an in-depth analysis of its chemical structure, synthesis, and core physicochemical characteristics. We will explore the methodologies for its characterization and discuss its biological significance, offering valuable insights for researchers in drug discovery, development, and quality control.

Introduction: Unveiling a Molecule of Interest

This compound, a derivative of the 1,3,4-thiadiazole heterocyclic core, has garnered considerable attention in medicinal chemistry.[2][3][4][5] While often identified as "Acetazolamide EP Impurity E," its unique structural features—notably the presence of a sulfonic acid group in place of a sulfonamide—confer distinct chemical and biological properties.[1][6] This structural divergence from its parent compound, Acetazolamide, significantly influences its solubility, reactivity, and potential biological activities.[1] Understanding these properties is paramount for controlling impurities in pharmaceutical formulations and exploring the therapeutic potential of thiadiazole derivatives.[1]

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, known to impart a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5][7] This guide will provide a detailed examination of the title compound, offering a foundational understanding for its synthesis, characterization, and potential applications.

Chemical Structure and Identification

A clear understanding of the molecular architecture is fundamental to elucidating the physicochemical behavior of this compound.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 827026-60-8 | [1][6] |

| Molecular Formula | C₄H₅N₃O₄S₂ | [1][6] |

| Molecular Weight | 223.23 g/mol | [1][6] |

| Canonical SMILES | CC(=O)NC1=NN=C(S1)S(=O)(=O)O | [6] |

| InChI | InChI=1S/C4H5N3O4S2/c1-2(8)5-3-6-7-4(12-3)13(9,10)11/h1H3,(H,5,6,8)(H,9,10,11) | [6] |

| Synonyms | Acetazolamide Impurity E, 2-(Acetylamino)-5-sulfo-1,3,4-thiadiazole | [6] |

Synthesis and Purification

The synthesis of this compound can be approached through several routes, primarily involving the modification of related thiadiazole precursors. The choice of synthetic strategy often depends on the desired yield, purity, and scalability.

Hydrolysis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride

A common and effective method involves the hydrolysis of the corresponding sulfonyl chloride intermediate.[1] This precursor, 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride (CAS 32873-57-7), is moisture-sensitive and requires careful handling.[1][8]

Caption: Workflow for the hydrolysis of 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride.

Experimental Protocol:

-

Dissolution: Dissolve 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride (1 mmol) in 200 mL of ice-cold water. Maintaining a low temperature (below 10°C) is crucial to minimize side reactions.[1]

-

Acidification: Under vigorous stirring, acidify the solution with concentrated sulfuric acid to a pH of 3–4.[1] This protonates the sulfonic acid group, reducing its solubility and promoting precipitation.

-

Isolation: Filter the resulting precipitate using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold water to remove any remaining acid and water-soluble impurities.

-

Drying: Dry the purified product under vacuum to remove residual water.

Direct Oxidation of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole

An alternative one-step synthesis involves the direct oxidation of the mercapto group of 2-acetylamino-5-mercapto-1,3,4-thiadiazole to the sulfonic acid.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-acetylamino-5-mercapto-1,3,4-thiadiazole in glacial acetic acid.

-

Oxidation: Add a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃), to the solution.

-

Heating: Heat the reaction mixture at 60–80°C for 4–6 hours.[1]

-

Workup: After the reaction is complete, cool the mixture and isolate the product, which may involve precipitation and filtration.

Comparative Analysis of Synthetic Methods:

| Parameter | Sulfonyl Chloride Route | Direct Oxidation |

| Yield | 72% | 55% |

| Purity | ≥98% | 90–95% |

| Scalability | High | Moderate |

| Byproducts | HCl | Sulfones |

| Industrial Feasibility | Preferred | Limited |

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties

| Property | Value | Method of Determination |

| Molecular Weight | 223.23 g/mol | Computed |

| XLogP3-AA (LogP) | -0.1 | Computed |

| Hydrogen Bond Donor Count | 2 | Computed |

| Hydrogen Bond Acceptor Count | 6 | Computed |

| Rotatable Bond Count | 2 | Computed |

| Exact Mass | 222.97214800 Da | Mass Spectrometry |

| Monoisotopic Mass | 222.97214800 Da | Mass Spectrometry |

| Topological Polar Surface Area | 146 Ų | Computed |

| Heavy Atom Count | 13 | Computed |

| Complexity | 297 | Computed |

| pKa (strongest acidic) | Not explicitly found, but expected to be low due to the sulfonic acid group. | Potentiometric titration or computational modeling. |

| Solubility | Soluble in aqueous media, particularly at neutral and basic pH. | Experimentally determined. |

Expert Insights:

-

The negative LogP value suggests that the compound is hydrophilic, which is consistent with the presence of the highly polar sulfonic acid group.[6] This high polarity significantly influences its solubility and membrane permeability.

-

The sulfonic acid group is a strong acid, meaning it will be deprotonated at physiological pH. This has important implications for its interaction with biological targets and its pharmacokinetic profile.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the acetyl methyl protons and the amide proton. The ¹³C NMR would provide information on the carbon skeleton, including the carbons of the thiadiazole ring and the carbonyl and methyl groups of the acetamido substituent.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[1] Expected characteristic absorption bands include those for the S=O stretching of the sulfonic acid group, the C=O stretching of the amide, and the N-H stretching of the amide.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[1]

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of this compound and for its quantitative determination in pharmaceutical samples. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer) is typically employed.

-

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of synthesis reactions and for preliminary purity checks.[1]

Biological Significance and Potential Applications

While primarily known as a pharmaceutical impurity, the structural features of this compound suggest potential biological activities.

-

Carbonic Anhydrase Inhibition: The parent compound, Acetazolamide, is a potent carbonic anhydrase inhibitor.[1] Given the structural similarity, this compound may also exhibit inhibitory activity against this enzyme family, which is involved in various physiological processes, including pH regulation and fluid balance.[1][4][9]

-

Antimicrobial and Anticancer Potential: The 1,3,4-thiadiazole scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[1][2][3][4][5][7] Further investigation into the biological activity of this specific derivative is warranted.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. A thorough understanding of its synthesis, structure, and analytical characterization is essential for professionals in the pharmaceutical industry. While its primary role to date has been as a process-related impurity, its inherent chemical features suggest that it may possess interesting biological activities worthy of further exploration. The methodologies and data presented herein serve as a valuable resource for researchers working with this and related thiadiazole compounds.

References

-

PubChem. This compound | C4H5N3O4S2 | CID 56924023. Available from: [Link].

-

PubChem. This compound | C4H5N3O4S2 | CID 56924023. Available from: [Link].

-

NIST WebBook. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. Available from: [Link].

-

PubChem. 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride | C4H4ClN3O3S2 | CID 12894451. Available from: [Link].

-

PubChem. Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | C8H9N7O6S4 | CID 71314018. Available from: [Link].

-

NIST WebBook. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. Available from: [Link].

-

PubMed. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Available from: [Link].

-

Advent Chembio. This compound. Available from: [Link].

-

NIH. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. Available from: [Link].

-

JOCPR. Thiadiazoles: Progress Report on Biological Activities. Available from: [Link].

-

PubMed. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Available from: [Link].

-

Chemical Methodologies. Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Available from: [Link].

-

Pharmaffiliates. Acetazolamide Related Compound E (this compound potassium salt) (1005059). Available from: [Link].

-

Journal of Applied Pharmaceutical Science. Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Available from: [Link].

-

ResearchGate. (PDF) Chemical properties of thiadiazole compounds. Available from: [Link].

-

ResearchGate. (PDF) Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. Available from: [Link].

-

PharmaCompass.com. 1,3,4-THIADIAZOLE-2-THIOL, 5-ACETAMIDO. Available from: [Link].

-

ResearchGate. (PDF) Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Available from: [Link].

-

Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available from: [Link].

-

NIH. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available from: [Link].

-

ResearchGate. (PDF) Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available from: [Link].

-

PubChem. 1,3,4-Thiadiazole-2,5-diamine | C2H4N4S | CID 122760. Available from: [Link].

-

PubChem. 1,3,4-Thiadiazole-2,5-dicarboxylic acid | C4H2N2O4S | CID 18690336. Available from: [Link].

-

MDPI. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. This compound | C4H5N3O4S2 | CID 56924023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride | C4H4ClN3O3S2 | CID 12894451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research and Discovery of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid

Executive Summary

The history of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid is not one of a targeted therapeutic discovery, but rather a crucial narrative in the annals of pharmaceutical process chemistry. Its identity is inextricably linked to the development of one of the 20th century's landmark drugs, Acetazolamide (5-Acetamido-1,3,4-thiadiazole-2-sulfonamide). This guide delves into the foundational research that led to the synthesis of the 1,3,4-thiadiazole sulfonamide scaffold, and in doing so, illuminates the discovery of its sulfonic acid analogue. Primarily identified as "Acetazolamide EP Impurity E," this compound serves as a classic case study in synthetic pathway optimization and the critical importance of impurity profiling in drug development. We will explore the scientific imperative for carbonic anhydrase inhibitors, dissect the original synthetic routes to Acetazolamide, and pinpoint the specific mechanistic branch point where the sulfonic acid emerges.

The Scientific Imperative: The Dawn of Carbonic Anhydrase Inhibition

The journey begins not with the thiadiazole ring, but with a fundamental enzyme: Carbonic Anhydrase (CA). First identified in 1932, CA is a ubiquitous metalloenzyme that catalyzes the rapid interconversion of carbon dioxide and water into bicarbonate and protons.[1][2] This reaction is fundamental to life, governing everything from respiration and CO2 transport to pH homeostasis and fluid balance.[1]

Early physiological studies, such as the observation of the post-meal "alkaline tide" (an increase in blood bicarbonate after gastric acid secretion), led researchers like Davenport in the late 1930s and early 1940s to theorize and then demonstrate the existence of CA in the gastric mucosa.[3] This work established CA as the primary source of protons for hydrochloric acid secretion.[3] The logical corollary was profound: inhibiting this enzyme could modulate critical physiological processes. This insight sparked a race to discover potent and specific Carbonic Anhydrase Inhibitors (CAIs) for potential therapeutic use as diuretics and for treating conditions like glaucoma, where reducing fluid pressure was paramount.[2][4]

Genesis of a Scaffold: The Rise of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring system emerged as a versatile and highly promising pharmacophore in medicinal chemistry.[5][6] Its structural properties, particularly its role as a bioisostere of pyrimidine, suggested it could interact with biological systems, while its mesoionic character hinted at favorable membrane permeability.[5] The synthesis of the core scaffold, often beginning with simple, robust starting materials, made it an attractive platform for building diverse molecular libraries.

Experimental Protocol: Foundational Synthesis of 5-Amino-2-mercapto-1,3,4-thiadiazole

The synthesis of the Acetazolamide backbone begins with the formation of its core heterocyclic structure. The causality behind this specific protocol lies in its efficiency and the use of readily available precursors to construct the ring.

Objective: To synthesize the 5-amino-2-mercapto-1,3,4-thiadiazole nucleus.

Methodology:

-

Reaction Initiation: A starting reaction is initiated between hydrazine hydrate and ammonium thiocyanate. This forms a key intermediate, 1,2-bis(thiocarbamoyl) hydrazine.[7]

-

Cyclization: The intermediate is then treated with a cyclizing agent, such as phosgene. This step induces an intramolecular rearrangement.

-

Ring Closure: Through the loss of ammonia, the molecule undergoes cyclization to form the stable 5-amino-2-mercapto-1,3,4-thiadiazole ring.[7]

-

Isolation: The product is isolated, purified, and characterized, serving as the foundational block for subsequent functionalization.

Caption: Workflow for the synthesis of the thiadiazole core.

The Landmark Synthesis of Acetazolamide

With the core scaffold in hand, the path to Acetazolamide required a series of precise chemical transformations. Each step was chosen to selectively modify the molecule, building towards the final active pharmaceutical ingredient. This multi-step synthesis is a cornerstone of heterocyclic medicinal chemistry.

Experimental Protocol: A Classic Route to Acetazolamide

Objective: To synthesize 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide) from the thiadiazole core.

Methodology:

-

Acylation of the Amino Group: The starting material, 5-amino-2-mercapto-1,3,4-thiadiazole, is acylated. Acetic anhydride is the reagent of choice due to its reactivity and ability to form a stable acetamido group, which protects the amine and is a key feature of the final drug. This yields 2-acetylamino-5-mercapto-1,3,4-thiadiazole.[8]

-

Oxidative Chlorination: The mercapto (-SH) group is converted into a sulfonyl chloride (-SO₂Cl). This is the most critical and sensitive step of the synthesis. It is typically achieved by bubbling chlorine gas through an aqueous solution of the substrate, often in acetic acid.[7][9] The sulfonyl chloride is a highly reactive intermediate, essential for the final step.

-

Amidation: The freshly prepared 2-acetylamino-1,3,4-thiadiazole-5-sulfonyl chloride is reacted with ammonia (amidation). The ammonia displaces the chloride, forming the stable sulfonamide group (-SO₂NH₂) and yielding the final product, Acetazolamide.[7][8]

-

Purification: The final compound is purified through recrystallization to remove any unreacted starting materials or side-products.

Caption: Synthetic pathway of Acetazolamide.

Discovery by Deviation: The Formation of this compound

The early research and discovery of the titular sulfonic acid compound was not a targeted effort but a consequence of the chemistry detailed above. It was identified as a key process-related impurity during the manufacture of Acetazolamide.[10] Its formation represents a critical, competing reaction pathway.

Causality of Formation: The vulnerability lies in the oxidative chlorination step. The 2-acetylamino-1,3,4-thiadiazole-5-sulfonyl chloride intermediate is highly susceptible to hydrolysis. In the presence of water, the sulfonyl chloride group (-SO₂Cl) can be attacked by a water molecule, leading to the displacement of the chloride ion and the formation of a sulfonic acid group (-SO₃H).

Self-Validating Protocol Control: The trustworthiness of the Acetazolamide synthesis protocol is validated by its ability to minimize the formation of this impurity. Process chemists discovered that strict control over the reaction conditions was paramount.

-

pH Control: Maintaining an acidic environment suppresses the hydrolysis of the sulfonyl chloride.[10]

-

Temperature: Lower temperatures (e.g., 0-5°C) slow the rate of the competing hydrolysis reaction.[9]

-

Purity of Reagents: Using high-purity starting materials and reagents prevents side reactions.[10]

The discovery of this impurity was therefore a discovery in process control, underscoring that a successful synthesis is not just about the desired product, but also about understanding and controlling the undesired pathways.

Caption: Critical branch point in Acetazolamide synthesis.

Early Characterization and Biological Context

The characterization of this compound was initially driven by the need to identify it as an impurity. While early methods would have relied on techniques like melting point and elemental analysis, modern analytical chemistry provides a much clearer picture.

Table 1: Comparative Physicochemical Properties

| Property | Acetazolamide (Drug) | This compound (Impurity) |

| IUPAC Name | N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]acetamide | This compound |

| Molecular Formula | C₄H₆N₄O₃S₂ | C₄H₅N₃O₄S₂ |

| Molecular Weight | 222.25 g/mol [11] | 223.2 g/mol [12] |

| Key Functional Group | Sulfonamide (-SO₂NH₂) | Sulfonic Acid (-SO₃H) |

| CAS Number | 59-66-5[11] | 827026-60-8[12] |

Authoritative Grounding: Structure-Activity Relationship (SAR)

From a pharmacological perspective, the conversion of the sulfonamide to a sulfonic acid is a critical and detrimental change. The mechanism of action for Acetazolamide involves the specific binding of the sulfonamide group within the active site of the carbonic anhydrase enzyme. The nitrogen atom of the sulfonamide coordinates directly with the essential zinc ion (Zn²⁺) in the enzyme's active site, effectively blocking its catalytic activity.[13]

The sulfonic acid group, lacking this crucial amide nitrogen, cannot establish this key coordinating bond. Therefore, this compound has negligible inhibitory activity against carbonic anhydrase.[10] Its "biological activity" in early research was, in effect, its inactivity, which reinforced the understanding of the strict structural requirements for potent CA inhibition. This knowledge was invaluable for guiding future drug design efforts in this class of compounds.

Conclusion

The early research and discovery of this compound is a compelling illustration of how our understanding of chemistry evolves not only through targeted discovery but also through the meticulous investigation of unexpected outcomes. Its story is not that of a failed drug candidate, but of a molecular signpost that guided the optimization of a life-changing medicine. For researchers and drug development professionals, it remains a foundational lesson in the criticality of understanding reaction mechanisms, controlling process parameters, and the essential role of impurity profiling in ensuring the safety and efficacy of pharmaceutical agents.

References

-

Acetazolamide synthesis . ChemicalBook.

-

Hussein I. Abdulhussein, Noor H. Naser. (2025). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity . Vascular and Endovascular Review, Vol.8, No.15s, 75-80.

-

Kaya, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII . Bioorganic Chemistry, 77, 101-105.

-

Arslan, M., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes . Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-7.

-

Synthesis of Acetazolamide . (2015). Medicinal Chemistry Lectures Notes.

-

Supuran, C. T. (2016). The history and rationale of using carbonic anhydrase inhibitors in the treatment of peptic ulcers. In memoriam Ioan Puşcaş (1932–2015) . Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1-6.

-

McKenna, R., & Supuran, C. T. (2021). Perspectives on the classical enzyme - carbonic anhydrase – inhibitor discovery . ResearchGate.

-

Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors . Molecules, 27(19), 6667.

-

Supuran, C. T. (2016). The history and rationale of using carbonic anhydrase inhibitors in the treatment of peptic ulcers. In memoriam Ioan Puşcaş (1932-2015) . PubMed.

-

5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE synthesis . ChemicalBook.

-

This compound . Benchchem.

-

Kopernyk, I., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives . ResearchGate.

-

US Patent 5010204A - Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same . Google Patents.

-

Al-Jibouri, M. N. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol . Egyptian Journal of Chemistry.

-

Boron, W. F. (2019). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling . International Journal of Molecular Sciences, 20(21), 5275.

-

Carbonic anhydrase . Wikipedia.

-

This compound . PubChem.

-

5-Acetamido-1,3,4-thiadiazole-2-sulfonamide . NIST WebBook.

-

5-Acetamido-1,3,4-thiadiazole-2-sulfonamide-d3 Archives . Acanthus Research.

-

Montalbano, S., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents . MDPI.

-

Camí, G. E., et al. (2010). Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals . ResearchGate.

-

Acetazolamide Related Compound E (this compound potassium salt) . Pharmaffiliates.

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds . Innovare Academic Sciences.

-

Toure, B., et al. (2020). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity . RSC Advances, 10(49), 29427-29439.

-

Sharma, S., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives . Journal of Applied Pharmaceutical Science.

-

827026-60-8|this compound . BLDpharm.

-

2-Acetamido-5-sulfonamido-1,3,4-thiadiazole . FUJIFILM Wako Chemicals.

Sources

- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. japsonline.com [japsonline.com]

- 7. Synthesis of Acetazolamide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 8. Acetazolamide synthesis - chemicalbook [chemicalbook.com]

- 9. US5010204A - Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]

- 12. This compound | C4H5N3O4S2 | CID 56924023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid derivatives

An In-depth Technical Guide to the Mechanism of Action of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic Acid Derivatives

Introduction

This compound and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Structurally related to the well-established pharmaceutical agent acetazolamide, these compounds have garnered considerable attention within the scientific and drug development communities.[1][2] Their therapeutic potential spans a range of applications, including the management of glaucoma and epilepsy, and emerging evidence suggests promising anticancer and antimicrobial properties.[1][3][4] This guide provides a detailed exploration of the core mechanism of action of these derivatives, focusing on their interaction with their primary molecular target, the carbonic anhydrase family of enzymes. We will delve into the biochemical consequences of this interaction and the resulting physiological effects that underpin their therapeutic utility.

Primary Molecular Target: The Carbonic Anhydrases

The principal mechanism of action of this compound derivatives is the potent inhibition of carbonic anhydrases (CAs).[1] CAs are a family of ubiquitous metalloenzymes that play a crucial role in maintaining acid-base balance, regulating pH, and managing fluid balance in various tissues throughout the body.[5][6] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for numerous physiological processes.[7][8]

There are several isoforms of carbonic anhydrase in mammals, each with a distinct tissue distribution and physiological role.[7][9] For example, CAs in the ciliary body of the eye are involved in the production of aqueous humor, while those in the kidneys regulate bicarbonate reabsorption and urinary pH.[10][11] The overexpression of certain CA isozymes, such as CA IX and CA XII, has been linked to the acidic microenvironment of hypoxic tumors, making them attractive targets for anticancer therapies.[12]

Molecular Mechanism of Carbonic Anhydrase Inhibition

The inhibitory activity of this compound derivatives is primarily attributed to the sulfonamide moiety (-SO₂NH₂) present in many of their structures. This functional group acts as a potent zinc-binding group, targeting the catalytically essential zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[13][14]

The inhibition mechanism can be summarized as follows:

-

Binding to the Zinc Ion: The sulfonamide group coordinates directly with the zinc ion in the enzyme's active site.[13] This interaction displaces a water molecule or hydroxide ion that is normally bound to the zinc and is essential for the catalytic cycle.

-

Formation of a Stable Complex: The formation of this enzyme-inhibitor complex is typically a reversible but high-affinity interaction. The stability of this complex prevents the substrate (carbon dioxide) from accessing the active site.

-

Disruption of the Catalytic Cycle: By blocking the active site, the inhibitor effectively halts the enzymatic conversion of carbon dioxide to bicarbonate and protons.

The following diagram illustrates the interaction between a sulfonamide inhibitor and the carbonic anhydrase active site.

Caption: Interaction of a sulfonamide inhibitor with the zinc ion in the carbonic anhydrase active site.

Physiological Consequences of Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by this compound derivatives leads to a cascade of physiological effects, which are harnessed for therapeutic benefit.

In the Eye: Reduction of Intraocular Pressure

In the ciliary body of the eye, carbonic anhydrase plays a key role in the secretion of aqueous humor.[10][11] By inhibiting this enzyme, the production of bicarbonate ions is reduced, leading to a decrease in fluid secretion and consequently, a lowering of intraocular pressure.[10][15] This makes these compounds effective in the treatment of glaucoma.[5][11]

In the Kidneys: Diuresis and pH Regulation

In the proximal tubules of the kidneys, carbonic anhydrase is essential for the reabsorption of sodium, bicarbonate, and water.[10][16] Inhibition of this enzyme leads to increased excretion of these substances, resulting in a diuretic effect.[10][17] The increased excretion of bicarbonate also leads to alkalinization of the urine and a mild metabolic acidosis.[10]

In the Central Nervous System: Anticonvulsant Effects

The mechanism of the anticonvulsant effects of carbonic anhydrase inhibitors is not fully elucidated but is thought to involve the induction of metabolic acidosis and an increase in cerebral blood flow.[15] These effects may contribute to the stabilization of neuronal membranes and a reduction in abnormal neuronal discharge, which is beneficial in the management of epilepsy.[15]

The following diagram illustrates the downstream effects of carbonic anhydrase inhibition.

Caption: Downstream physiological effects of carbonic anhydrase inhibition.

Anticancer and Antimicrobial Potential

Recent research has highlighted the potential of this compound derivatives as anticancer and antimicrobial agents.[1][4]

Anticancer Activity

The anticancer properties of these compounds are often linked to their ability to inhibit tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII.[12] These isoforms are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, which promotes tumor growth and metastasis. By inhibiting these enzymes, the derivatives can disrupt pH regulation in cancer cells, leading to apoptosis and inhibition of proliferation.[18] Several studies have reported promising IC₅₀ values for various derivatives against different cancer cell lines.[1][19]

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3,4-Thiadiazole derivatives | Breast Cancer (MCF-7) | 2.34 - 91.00 (µg/mL) | [19] |

| 1,3,4-Thiadiazole derivatives | Hepatocellular Carcinoma (HepG2) | 3.13 - 44.87 (µg/mL) | [19] |

| Sulfonamide derivatives | Lung Cancer (A549) | Lower than acetazolamide | [20][21] |

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is present in a number of compounds with demonstrated antimicrobial activity.[22][23][24] The mechanism of their antimicrobial action is multifaceted and may involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with other vital cellular processes.[4][25] Research has shown that certain derivatives exhibit significant activity against a range of bacteria and fungi.[4][23]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of this compound derivatives against a specific carbonic anhydrase isoform.

Materials:

-

Purified human carbonic anhydrase (e.g., hCA II)

-

Test compounds (derivatives of this compound)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the purified carbonic anhydrase in Tris-HCl buffer.

-

Prepare stock solutions of the test compounds and a reference inhibitor (e.g., acetazolamide) in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the substrate, p-NPA, in acetonitrile.

-

-

Assay Setup:

-

In a 96-well microplate, add the Tris-HCl buffer.

-

Add varying concentrations of the test compounds or the reference inhibitor to the wells.

-

Add the carbonic anhydrase solution to all wells except for the blank.

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.

-

The final volume in each well should be constant.

-

-

Measurement:

-

Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The product of the reaction, p-nitrophenol, is colored and can be quantified spectrophotometrically.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

The following diagram outlines the experimental workflow for the carbonic anhydrase inhibition assay.

Caption: Experimental workflow for an in vitro carbonic anhydrase inhibition assay.

Conclusion

This compound and its derivatives are a versatile class of compounds whose primary mechanism of action is the inhibition of carbonic anhydrase. This inhibition disrupts fundamental physiological processes related to pH regulation and fluid balance, providing a strong rationale for their use in treating conditions such as glaucoma and epilepsy. Furthermore, the emerging evidence of their anticancer and antimicrobial activities, often linked to the inhibition of specific CA isozymes or other molecular targets, opens up new avenues for therapeutic development. A thorough understanding of their mechanism of action at the molecular level is crucial for the rational design of new, more potent, and selective derivatives with improved therapeutic profiles.

References

-

Kaur, H., & Singh, N. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Lecturio. Retrieved January 16, 2026, from [Link]

-

Slideshare. (n.d.). Carbonic anhydrase inhibitors. Retrieved January 16, 2026, from [Link]

-

Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. Expert Opinion on Therapeutic Patents, 18(1), 5-16. [Link]

-

Akhtar, N., Sastry, M., & Supuran, C. T. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 815-820. [Link]

-

Goodsell, D. S. (2001). Molecule of the Month: Carbonic Anhydrase. PDB-101. [Link]

-

Osmosis. (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Osmosis. Retrieved from [Link]

-

Bootorabi, F., Bua, S., & Supuran, C. T. (2019). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 29(11), 855-868. [Link]

-

Tars, K., & Supuran, C. T. (2018). Carbonic Anhydrase XII Functions in Health and Disease. International Journal of Molecular Sciences, 19(11), 3385. [Link]

-

Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Die Pharmazie, 76(9), 412-415. [Link]

-

De Simone, G., & Supuran, C. T. (2015). Inhibition of the β-carbonic anhydrase from the protozoan pathogen Trichomonas vaginalis with sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 944-949. [Link]

-

Wikipedia. (n.d.). Carbonic anhydrase. Retrieved January 16, 2026, from [Link]

-

Dolittle, D. (2023, February 12). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle. [Link]

-

Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6868-6883. [Link]

-

Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Die Pharmazie, 76(9), 412-415. [Link]

-

De Simone, G., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208. [Link]

-

Ekinci, D., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-237. [Link]

-

Maren, T. H. (1956). Carbonic anhydrase inhibition. V. N5-substituted 2-acetylamino-1,3,4-thiadiazole-5-sulfonamides: metabolic conversion and use as control substances. The Journal of Pharmacology and Experimental Therapeutics, 117(4), 385-401. [Link]

-

Gökçe, M., et al. (2009). Bile acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibition effects. Bioorganic & Medicinal Chemistry, 17(15), 5493-5499. [Link]

-

Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(21), 3896. [Link]

-

Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(21), 3896. [Link]

-

El-Gohary, N. S., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6545. [Link]

-

Vullo, D., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105. [Link]

-

Kumar, R., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Chemistry, 2021, 6698835. [Link]

-

Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. Cancer Chemotherapy and Pharmacology, 86(3), 295-310. [Link]

-

Al-Sultani, A. A. H. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 1-8. [Link]

-

El-Sayed, N. N. E., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16429-16447. [Link]

-

Iovino, F., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. [Link]

-

NIST. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. NIST WebBook. Retrieved January 16, 2026, from [Link]

-

Gumus, F., et al. (2024). Design and synthesis of new 1,3,4-thiadiazoles as antimicrobial and antibiofilm agents. Zeitschrift für Naturforschung C, 79(5-6), 185-195. [Link]

-

BEPLS. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 1-5. [Link]

-

Wujec, M., & Paneth, A. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 25(18), 10006. [Link]

-

Li, Y., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7581. [Link]

-

Sci-Hub. (n.d.). Synthesis and antimicrobial activities evaluation of some new thiadiazinone and thiadiazepinone derivatives bearing sulfonamide moiety. Retrieved January 16, 2026, from [Link]

-

Wujec, M., & Paneth, A. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 25(18), 10006. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDB-101: Molecule of the Month: Carbonic Anhydrase [pdb101.rcsb.org]

- 6. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 7. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifelinesblog.com [lifelinesblog.com]

- 9. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. lecturio.com [lecturio.com]

- 17. Carbonic anhydrase inhibitors | PPSX [slideshare.net]

- 18. bepls.com [bepls.com]

- 19. mdpi.com [mdpi.com]

- 20. ingentaconnect.com [ingentaconnect.com]

- 21. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemmethod.com [chemmethod.com]

- 23. Design and synthesis of new 1,3,4-thiadiazoles as antimicrobial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid

An In-depth Technical Guide to the Biological Activity of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid

Executive Summary

This technical guide provides a comprehensive analysis of the biological activity of this compound (CAS No. 827026-60-8). Structurally, this compound is the sulfonic acid derivative of the well-known clinical drug Acetazolamide and is often identified as a primary impurity or degradation product.[1] The core of its biological profile is centered on the inhibition of carbonic anhydrase, a mechanism it shares with its sulfonamide counterpart, Acetazolamide.[1] This guide delves into the chemical identity of the compound, its primary mechanism of action, and the broader therapeutic potential inherent to its 1,3,4-thiadiazole scaffold. By synthesizing data from authoritative sources, this document explains the causality behind experimental designs, presents validated protocols, and offers insights into future research directions for drug development professionals.

Section 1: Chemical Identity and Synthesis

Core Compound Structure and Properties

This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring, which is a versatile scaffold in medicinal chemistry.[2][3] Its key structural features include an acetamido group at position 5 and a sulfonic acid group at position 2.[1]

| Property | Value | Source |

| CAS Number | 827026-60-8 | [1][4][5][6] |

| Molecular Formula | C₄H₅N₃O₄S₂ | [1][6] |

| Molecular Weight | 223.23 g/mol | [1][6] |

| Synonyms | Acetazolamide EP Impurity E, 2-(Acetylamino)-5-sulfo-1,3,4-thiadiazole | [1][6] |

The Critical Distinction: Sulfonic Acid vs. Sulfonamide (Acetazolamide)

The biological context of this compound is best understood in comparison to its sulfonamide analogue, Acetazolamide (5-Acetamido-1,3,4-thiadiazole-2-sulfonamide).[7] Acetazolamide is a potent, clinically approved carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[1][8] The sulfonic acid derivative is the product of the hydrolysis of the key synthetic intermediate, 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride. While the sulfonamide is formed via amination, the sulfonic acid is formed via hydration. This structural difference, the substitution of -NH₂ with -OH on the sulfonyl group, is critical and directly impacts the molecule's binding affinity and pharmacokinetic profile.

Synthetic Pathway Overview

The synthesis of both Acetazolamide and its sulfonic acid derivative originates from a common precursor, 2-acetylamino-5-mercapto-1,3,4-thiadiazole. This starting material undergoes chlorination to yield the highly reactive 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride intermediate.[1] The subsequent reaction pathway determines the final product.

Inhibition of carbonic anhydrase by this compound leads to an increase in the excretion of bicarbonate, sodium, and water, which forms the basis of its therapeutic potential in conditions like glaucoma and epilepsy. [1]

Comparative Inhibitory Potency

While direct, quantitative inhibitory data for this compound is not extensively published, the inhibitory constants (Kᵢ) for Acetazolamide and other 1,3,4-thiadiazole derivatives against key human CA (hCA) isoforms are well-documented. The sulfonamide moiety is generally considered critical for high-potency inhibition.

| Compound | Target Isoform | Kᵢ (nM) | Reference |

| Acetazolamide | hCA I | 454.10 | [9] |

| Acetazolamide | hCA II | 3.3 - 33 | [10] |

| Derivative 5a | hCA I | 76.48 | [9] |

| Derivative 6a | hCA I | 77.49 | [9] |

| 2-Amino-1,3,4-thiadiazole-5-sulfonamide | CA II | 191 | [10] |

Note: Derivatives 5a and 6a are novel N-(1,3,4-thiadiazole-2-yl)acetamide derivatives designed as potent CA inhibitors.[9]

Section 3: Broader Biological Activities of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif capable of binding to a wide range of biological targets. [3][11]While the sulfonic acid derivative is primarily noted as a CA inhibitor, its core structure is shared by compounds with diverse and potent biological activities.

Anticancer Potential

Numerous 1,3,4-thiadiazole derivatives have demonstrated significant anticancer activity. [2][12][13][14][15][16]The proposed mechanisms are multifaceted and include:

-

Interference with DNA Synthesis: The thiadiazole ring acts as a bioisostere of pyrimidine, a key component of nucleobases, allowing it to interfere with DNA replication processes in cancer cells. [12][14][16]* Tubulin Polymerization Inhibition: Certain derivatives act as microtubule-destabilizing agents, disrupting mitosis and inducing cell cycle arrest and apoptosis. [13]* Signaling Pathway Modulation: Compounds have been shown to interfere with critical cancer cell growth and survival pathways, such as PI3K/Akt and MAPK/ERK. [13]

Antimicrobial Properties

The 1,3,4-thiadiazole nucleus is a component of many compounds with broad-spectrum antimicrobial activity. [17][18][19][20][21]* Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [17][21]The presence of the =N-C-S- moiety and the ring's high aromaticity contribute to its stability and biological action. [3]* Antifungal Activity: Various derivatives also exhibit significant antifungal properties against strains like Candida albicans. [21]* Repurposing for Novel Targets: The related Acetazolamide scaffold has been repurposed and modified to target the essential carbonic anhydrase in Neisseria gonorrhoeae, leading to potent antimicrobial activity against this pathogen. [22][23]

Section 4: Experimental Protocols & Methodologies

Protocol: Synthesis of this compound

This protocol describes the hydrolysis of the sulfonyl chloride intermediate.

Methodology:

-

Dissolution: Dissolve 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride (1 mmol) in 200 mL of ice-cold water with vigorous stirring.

-

Acidification: Slowly acidify the solution with concentrated sulfuric acid to a pH of 3-4. Maintain vigorous stirring and low temperature.

-

Precipitation: Continue stirring for 1-2 hours as the sulfonic acid derivative precipitates out of the solution.

-

Filtration: Filter the resulting precipitate using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of ice-cold water to remove residual acid.

-

Drying: Dry the final product under vacuum to yield this compound.

Causality and Validation:

-

Causality: Using ice-cold water minimizes potential degradation and side reactions. Acidic conditions catalyze the hydrolysis of the sulfonyl chloride to the sulfonic acid.

-

Validation: The final product should be validated using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a standard colorimetric screening method to determine the inhibitory activity of a test compound.

Methodology:

-

Preparation: Prepare solutions of the purified CA enzyme, the test compound at various dilutions, a reference inhibitor (e.g., Acetazolamide), and the substrate (e.g., p-nitrophenyl acetate).

-

Reaction Setup: In a 96-well microplate, add the CA enzyme solution to each well, followed by the test compound or reference inhibitor. Include control wells with enzyme and buffer only.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the change in absorbance over time using a microplate reader. The hydrolysis of p-nitrophenyl acetate by CA produces p-nitrophenol, a yellow product that can be quantified.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the uninhibited control and plot the results to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality and Validation:

-

Causality: The colorimetric substrate provides a simple and reliable method to quantify enzyme activity. The use of a known inhibitor like Acetazolamide validates the assay's performance and provides a benchmark for comparing the potency of the test compound.

-

Validation: The assay is self-validating through the inclusion of positive (no inhibitor) and negative (no enzyme) controls, as well as a reference standard. Reproducibility is confirmed by running replicates.

Section 5: Summary and Future Directions

This compound is a molecule of significant interest primarily due to its role as a carbonic anhydrase inhibitor and its structural relationship to the drug Acetazolamide. While its primary biological activity is established, the full therapeutic potential remains underexplored.

Future research should focus on:

-

Quantitative Biological Screening: Direct, quantitative testing of the purified sulfonic acid compound in a broad range of biological assays, including panels for anticancer and antimicrobial activity, is necessary to move beyond the inferred potential from its scaffold.

-

Pharmacokinetic Profiling: As a known impurity and potential metabolite of Acetazolamide, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for both drug safety and development.

-

Derivative Synthesis: The sulfonic acid group offers a unique chemical handle for the synthesis of novel derivatives. Exploring modifications could lead to compounds with improved potency, selectivity, or novel mechanisms of action.

-

In Vivo Efficacy: Promising in vitro results should be followed by evaluation in relevant animal models to establish in vivo efficacy and safety for conditions beyond CA inhibition.

Section 6: References

-

Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., ... & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 704-734. [Link]

-

Antoci, V., & Gzella, A. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(3), 1391. [Link]

-

Matysiak, J., & Skrzypek, A. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(19), 6598. [Link]

-

Kumar, R., & Singh, P. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-express Letters, 1-10. [Link]

-

Ahmad, I., Ahmad, S., Singh, D., Singh, V. K., & Haque, R. (2016). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of pharmaceutical negative results, 7(1), 30. [Link]

-

Matysiak, J., & Skrzypek, A. (2023). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 28(11), 4381. [Link]

-

Advent Chembio. (n.d.). This compound. Advent Chembio. Retrieved from [Link]

-

Kishida, K., & Iwata, C. (1986). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. Experimental eye research, 43(6), 981-995. [Link]

-

Büber, E., Yılmaz, E., Demir, Y., Çavuşoğlu, B. K., & Sentürk, M. (2024). New N-(1, 3, 4-thiadiazole-2-yl) acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2330384. [Link]

-

El-Sayed, M. F., Abbas, S. H., El-Sayed, M. A. A., El-Henawy, A. A., & El-Sherif, A. A. (2023). New 1, 3, 4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC advances, 13(24), 16325-16345. [Link]

-

Mohammad, Y. (2014). Synthesis and Antimicrobial Activity of Some Novel 1, 3, 4-Thiadiazole derivatives. Int. J. of Res. in Pharmacology & Pharmacotherapeutics, 3(2), 168-174. [Link]

-

Abutaleb, N. S., Shrinidhi, A., Bandara, A. B., Seleem, M. N., & Carlier, P. R. (2023). Evaluation of 1, 3, 4-Thiadiazole Carbonic Anhydrase Inhibitors for Gut Decolonization of Vancomycin-Resistant Enterococci. ACS medicinal chemistry letters, 14(4), 488-494. [Link]

-

Sawarkar, P. S., Keche, A. P., & Kamble, V. M. (2021). 1, 3, 4-Thiadiazole Derivatives as an Antimicrobial. Journal of Pharmaceutical Research International, 232-257. [Link]

-

Alam, F., Islam, M., & Alam, M. (2018). Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. Journal of Applied Pharmaceutical Research, 6(4), 10-19. [Link]

-

ResearchGate. (n.d.). 1,3,4-thiadiazole derivatives 42, 43, 44, 45 as carbonic anhydrase inhibitor agents. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. NIST WebBook. Retrieved from [Link]

-

Aday, B., Yılmaz, A., Hazer, O., & Taslimi, P. (2023). Design, synthesis, evaluation of biological activities and molecular docking and dynamic studies of novel acetazolamide analog compounds. Journal of Biomolecular Structure and Dynamics, 41(21), 11330-11341. [Link]

-

Aday, B., Yılmaz, A., Hazer, O., & Taslimi, P. (2023). Design, synthesis, evaluation of biological activities and molecular docking and dynamic studies of novel acetazolamide analog compounds. Journal of biomolecular structure & dynamics, 41(21), 11330–11341. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Modification of acetazolamide synthesis: new derivatives and investigation of their biological properties. Research Square. [Link]

-

Pharmaffiliates. (n.d.). 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3. Pharmaffiliates. Retrieved from [Link]

-

Kaur, H., Abutaleb, N. S., Shrinidhi, A., Bandara, A. B., Seleem, M. N., & Carlier, P. R. (2021). Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. ACS infectious diseases, 7(5), 1172-1182. [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Arslan, O., & Ozdemir, N. (2011). Synthesis of 5-amino-1, 3, 4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of enzyme inhibition and medicinal chemistry, 26(2), 231-237. [Link]

-

Kushwaha, N., & Kushwaha, S. K. S. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. [Link]

-

Kaur, H., Abutaleb, N. S., Shrinidhi, A., Bandara, A. B., Seleem, M. N., & Carlier, P. R. (2021). Structure–Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(5), 1172-1182. [Link]

-

Al-Fatlawi, A. H. J., & Al-Amiery, A. A. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1, 3, 4-thiadiazole. Chemical Methodologies, 6(12), 1017-1027. [Link]

-

Drapak, I., Perekhryst, A., Drapak, V., & Furdychko, L. (2021). Synthesis and diuretic activity of novel 5-amino-1, 3, 4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 57-65. [Link]

-

Angeli, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link]

-

Matysiak, J. (2016). Biological and Pharmacological Activities of 1, 3, 4-Thiadiazole Based Compounds. Current topics in medicinal chemistry, 16(29), 3463-3488. [Link]

-

Sharma, S., & Sharma, P. C. (2022). Diverse Biological Activities of 1, 3, 4-Thiadiazole Scaffold. Chemistry, 4(4), 1431-1466. [Link]

-

Acanthus Research. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide-d3. Acanthus Research. Retrieved from [Link]

-

Genc, M. C., Cerchia, C., & Lavecchia, A. (2023). Recent Developments of 1, 3, 4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 24(13), 11116. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | Advent [adventchembio.com]

- 5. 827026-60-8|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C4H5N3O4S2 | CID 56924023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. bepls.com [bepls.com]

- 14. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. scispace.com [scispace.com]

- 22. Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Analogs of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] This guide delves into the structural analogs of a specific, yet significant, member of this family: 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid. While its sulfonamide counterpart, Acetazolamide, is a clinically established carbonic anhydrase inhibitor, the sulfonic acid derivative presents a unique chemical entity with distinct physicochemical properties.[3][4] We will explore the rationale for its analog design, detailed synthetic pathways, methodologies for biological evaluation, and the critical structure-activity relationships (SAR) that govern efficacy, providing a comprehensive resource for professionals engaged in the discovery of novel therapeutics.

The Core Moiety: Understanding this compound

This compound serves as our foundational structure. It is identified in chemical literature and databases, sometimes referred to as "Acetazolamide Impurity E".[3] Its defining features are the 1,3,4-thiadiazole heterocycle, an acetamido group at position C5, and a sulfonic acid group at position C2.

Physicochemical Profile:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₄H₅N₃O₄S₂ | PubChem[3] |

| Molecular Weight | 223.2 g/mol | PubChem[3] |

| CAS Number | 827026-60-8 | PubChem[3] |

The critical distinction between this molecule and the drug Acetazolamide lies in the C2 substituent: a sulfonic acid (-SO₃H) versus a sulfonamide (-SO₂NH₂). This substitution has profound implications:

-

Acidity: The sulfonic acid group is significantly more acidic (pKa < 0) than the sulfonamide (pKa ≈ 7.2 for Acetazolamide). This means the sulfonic acid will be fully ionized at physiological pH, imparting a strong negative charge.

-

Solubility: The ionized sulfonate group dramatically increases aqueous solubility compared to the less polar sulfonamide.

-

Target Binding: The primary mechanism of action for Acetazolamide involves the coordination of the sulfonamide nitrogen to a zinc ion in the active site of carbonic anhydrase (CA) enzymes.[5] A sulfonate group can also coordinate with zinc, but the geometry, charge distribution, and hydrogen bonding potential are fundamentally different, which would alter binding affinity and inhibitory profile.

Caption: Convergent synthetic pathways for C2-sulfonic acid and C2-sulfonamide analogs.

Biological Evaluation and SAR Insights

The primary biological targets for this class of compounds are the carbonic anhydrase (CA) enzymes. An in vitro assay to determine the inhibition constant (Kᵢ) is the first step in evaluating newly synthesized analogs.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for measuring CA activity based on its esterase function.

-

Reagent Preparation:

-

Prepare a stock solution of the purified human CA isoenzyme (e.g., hCA II) in a suitable buffer (e.g., Tris-SO₄).

-

Prepare serial dilutions of the synthesized inhibitor compounds in DMSO or another appropriate solvent.

-

Prepare a stock solution of the substrate, p-nitrophenyl acetate (NPA), in acetonitrile.

-

-

Assay Procedure (96-well plate format):

-

To each well, add buffer, the CA enzyme solution, and the inhibitor solution (or solvent for control wells).

-

Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the NPA substrate solution to all wells.

-

Monitor the increase in absorbance at 400 nm over time using a plate reader. The product, p-nitrophenol, is yellow.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of residual enzyme activity (Vᵢ/V₀ * 100) against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the inhibition mechanism is known.

-

Structure-Activity Relationship (SAR) Analysis

By comparing the Kᵢ values of different analogs, a clear SAR can be established.

-